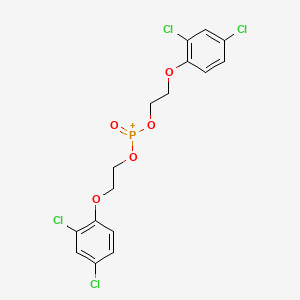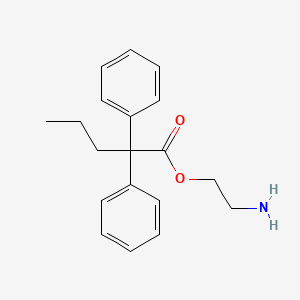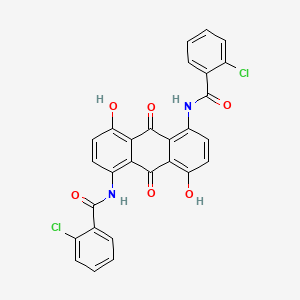
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes chlorophenyl groups and hydroxyl groups attached to an anthraquinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Chlorophenyl Carbonylation: Chlorophenyl groups are introduced through a carbonylation reaction using chlorophenyl isocyanate.
Hydroxylation: Hydroxyl groups are added to the 4 and 8 positions of the anthraquinone core through a hydroxylation reaction using a suitable hydroxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include chlorophenyl isocyanate and hydroxylating agents.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted anthraquinones
Wissenschaftliche Forschungsanwendungen
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The pathways involved may include oxidative stress pathways and apoptosis induction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroxyanthraquinone: Similar in structure but lacks the chlorophenyl groups.
1,5-Diaminoanthraquinone: Contains amino groups instead of chlorophenyl groups.
1,8-Dihydroxyanthraquinone: Hydroxyl groups are positioned differently.
Uniqueness
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone is unique due to the presence of both chlorophenyl and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
74051-92-6 |
|---|---|
Molekularformel |
C28H16Cl2N2O6 |
Molekulargewicht |
547.3 g/mol |
IUPAC-Name |
2-chloro-N-[5-[(2-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C28H16Cl2N2O6/c29-15-7-3-1-5-13(15)27(37)31-17-9-11-19(33)23-21(17)25(35)24-20(34)12-10-18(22(24)26(23)36)32-28(38)14-6-2-4-8-16(14)30/h1-12,33-34H,(H,31,37)(H,32,38) |
InChI-Schlüssel |
VWGZAOZHPYZNJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=CC=C5Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



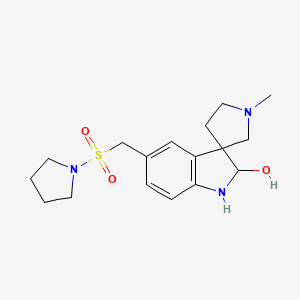
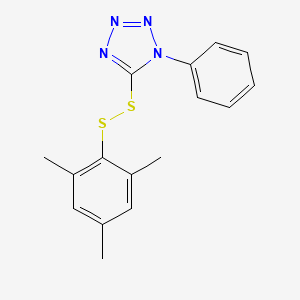


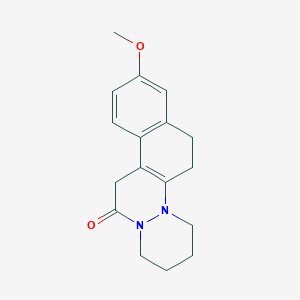
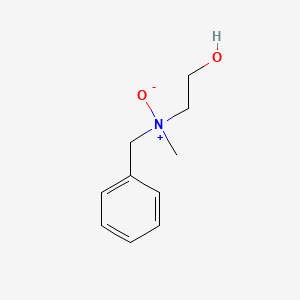
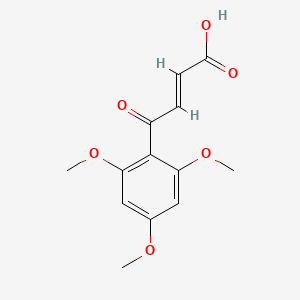
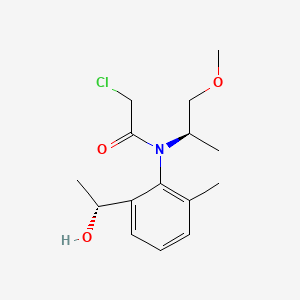

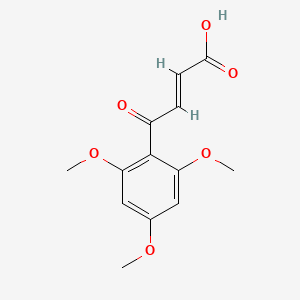
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
